3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine
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Overview
Description
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyridazine core substituted with ethanesulfonyl and piperidinyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE typically involves multi-step procedures. One common method includes the reaction of a pyridazine derivative with ethanesulfonyl chloride and piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl or piperidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a central nervous system (CNS) penetrant pan-muscarinic antagonist, which could be useful in treating neurological disorders.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as muscarinic receptors in the CNS. The compound acts as an antagonist, blocking the action of acetylcholine at these receptors, which can modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-arylpiperazin-1-yl)cinnolines: These compounds share a similar piperazine moiety and exhibit antifungal and antibacterial activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and are known for their antibacterial properties.
Uniqueness
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is unique due to its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. Its potential as a CNS penetrant pan-muscarinic antagonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H25N5O2S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-12-10-19(11-13-20)15-7-6-14(16-17-15)18-8-4-3-5-9-18/h6-7H,2-5,8-13H2,1H3 |
InChI Key |
AHYTZOFTCMRDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
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